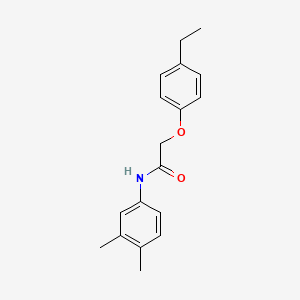![molecular formula C12H15F3N2O B5879458 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide](/img/structure/B5879458.png)
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide, also known as TFB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in cell behavior and function.
Biochemical and Physiological Effects
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been shown to have various biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in immune cells. In vivo studies have shown that 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can reduce tumor growth in animal models and improve cognitive function in mice.
Vorteile Und Einschränkungen Für Laborexperimente
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide also has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide research, including the development of new 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide derivatives with improved properties, the investigation of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's potential as a therapeutic agent for various diseases, and the exploration of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide's applications in material science and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide and its effects on various signaling pathways in cells.
Synthesemethoden
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide can be synthesized through a multistep process that involves the reaction of 4,4,4-trifluorobutanoyl chloride with N-methyl-N-[(3-methylpyridin-2-yl)methyl]amine. The resulting product is purified through column chromatography to obtain 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide in high purity.
Wissenschaftliche Forschungsanwendungen
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In material science, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been used as a building block for the synthesis of new materials with unique properties. In catalysis, 4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide has been studied as a catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
4,4,4-trifluoro-N-methyl-N-[(3-methylpyridin-2-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c1-9-4-3-7-16-10(9)8-17(2)11(18)5-6-12(13,14)15/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNRERXMGUNYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN(C)C(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-N-methyl-N-[(3-methylpyridin-2-YL)methyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(3,5-dimethylbenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B5879398.png)

![3-[5-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5879418.png)

![5,7-dimethyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5879439.png)




![1-[(4-chlorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5879468.png)


![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)
